(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic molecule that features a cyano group, a furan ring, a pyrido[1,2-a]pyrimidine core, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction.
Attachment of the furan ring: This can be done through a coupling reaction.
Addition of the cyano group: This is typically introduced via a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenoxy group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products may include primary amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the cyano group and the pyrido[1,2-a]pyrimidine core suggests it could interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might have activity against certain biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The cyano group and the pyrido[1,2-a]pyrimidine core are key functional groups that may play a role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
What sets (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the cyano group, furan ring, and pyrido[1,2-a]pyrimidine core in a single molecule is particularly noteworthy.
Properties
Molecular Formula |
C24H18N4O4 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H18N4O4/c1-16-6-4-7-18(12-16)32-23-20(24(30)28-10-3-2-9-21(28)27-23)13-17(14-25)22(29)26-15-19-8-5-11-31-19/h2-13H,15H2,1H3,(H,26,29)/b17-13+ |
InChI Key |
WFAKOQOLEOZFAI-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.